molecular formula C14H26O2 B14214868 6-Ethenylidenedodecane-1,5-diol CAS No. 645613-60-1

6-Ethenylidenedodecane-1,5-diol

Cat. No.: B14214868
CAS No.: 645613-60-1
M. Wt: 226.35 g/mol
InChI Key: YMOMEQHJFWBNLO-UHFFFAOYSA-N
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Description

6-Ethenylidenedodecane-1,5-diol is a synthetic aliphatic diol characterized by a 12-carbon backbone (dodecane) with hydroxyl groups at positions 1 and 5, and an ethenylidene substituent at position 4. The ethenylidene group introduces rigidity and unsaturated bonding, which may influence reactivity and intermolecular interactions compared to simpler diols.

Properties

CAS No.

645613-60-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-10-13(4-2)14(16)11-8-9-12-15/h14-16H,2-3,5-12H2,1H3

InChI Key

YMOMEQHJFWBNLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C=C)C(CCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylidenedodecane-1,5-diol typically involves the reaction of dodecane derivatives with appropriate reagents to introduce the hydroxyl and ethenylidene groups.

Industrial Production Methods

Industrial production of 6-Ethenylidenedodecane-1,5-diol may involve large-scale hydroboration-oxidation processes, utilizing catalysts to improve yield and efficiency. The use of continuous flow reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethenylidenedodecane-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethenylidenedodecane-1,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Ethenylidenedodecane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenylidene group can participate in reactions that modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Physicochemical Properties

Key comparisons with structurally related diols are summarized below:

Compound Molecular Formula Chain Length Functional Groups logP (Predicted) Solubility Trends
6-Ethenylidenedodecane-1,5-diol C₁₄H₂₆O₂ 12-carbon 1,5-diol; ethenylidene (C6) ~5.2 (estimated) Low water solubility
Pentane-1,5-diol C₅H₁₂O₂ 5-carbon 1,5-diol 0.45 Highly water-miscible
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol C₁₅H₁₄O₃ Aromatic 4,5-diol; methoxy (C2) ~2.8 (estimated) Moderate in organic solvents

Key Findings :

  • Lipophilicity : The extended alkyl chain and ethenylidene group in 6-Ethenylidenedodecane-1,5-diol confer higher lipophilicity (logP ~5.2) compared to pentane-1,5-diol (logP 0.45) . This aligns with trends observed in fluorinated pentane-1,5-diol derivatives, where chain elongation and substituents significantly increase logP .
  • Solubility: The aromatic 2-methoxy-9,10-dihydrophenanthrene-4,5-diol exhibits moderate solubility in ethanol and dimethyl sulfoxide, whereas 6-Ethenylidenedodecane-1,5-diol’s hydrophobicity limits its water solubility .

Insights :

  • Aromatic diols like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol exhibit strong binding to kinase targets (e.g., SRC, EGFR), likely due to planar aromatic rings enabling π-π interactions .

Adsorption and Interaction Behavior

Adsorption studies in zeolites reveal:

  • Pentane-1,5-diol displaces ethanol molecules in MFI-F zeolites, indicating competitive coadsorption .

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